(8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8E)-4-METHYL-8-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furochromene core and a nitrophenyl hydrazone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-4-METHYL-8-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE typically involves the condensation of 3-nitrophenylhydrazine with a suitable furochromene derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(8E)-4-METHYL-8-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amino derivative, while oxidation could produce nitroso or nitro compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: Its potential biological activity could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (8E)-4-METHYL-8-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is not well understood, but it is likely to involve interactions with molecular targets such as enzymes or receptors. The nitrophenyl hydrazone moiety may play a key role in these interactions, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[2-(3-nitrophenyl)hydrazin-1-ylidene]-3,4-dihydro-1H-2-benzopyran-1,3-dione
- (3E,8E)-3,8-Bis(2-oxoindolin-3-ylidene)naphtho-[1,2-b:5,6-b′]difuran-2,7(3H,8H)-dione
Uniqueness
What sets (8E)-4-METHYL-8-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE apart from similar compounds is its unique combination of a furochromene core and a nitrophenyl hydrazone moiety. This structure may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H11N3O6 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
9-hydroxy-4-methyl-8-[(3-nitrophenyl)diazenyl]furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C18H11N3O6/c1-9-7-14(22)27-17-12(9)5-6-13-15(17)16(23)18(26-13)20-19-10-3-2-4-11(8-10)21(24)25/h2-8,23H,1H3 |
InChI Key |
XTIMNPAFSMTFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)N=NC4=CC(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.